Cas no 849217-68-1 (cabozantinib)

카보잔티닙(cabozantinib)은 티로신 키나아제 억제제로, MET, VEGFR2, RET 등의 표적 단백질을 선택적으로 차단하여 항암 효과를 나타냅니다. 이 약물은 주로 진행성 신세포암(renal cell carcinoma)과 갑상선 수질암(medullary thyroid cancer)의 치료에 사용되며, 종양의 혈관 생성과 암 세포의 증식을 동시에 억제하는 다중 표적 작용 메커니즘을 가집니다. 임상 연구에서 카보잔티닙은 기존 치료에 비해 무진행 생존기간(PFS)을 유의미하게 연장한 것으로 나타났으며, MET 경로 이상과 관련된 암종에서 특히 효과적입니다. 경구 투여가 가능하며, 주요 부작용으로는 피로, 고혈압, 설사 등이 보고되었습니다.
cabozantinib structure
cabozantinib structure
Product Name:cabozantinib
CAS 번호:849217-68-1
MF:C28H24FN3O5
메가와트:501.505670547485
MDL:MFCD20926324
CID:822531
PubChem ID:25102847
Update Time:2025-10-21

cabozantinib 화학적 및 물리적 성질

이름 및 식별자

    • XL184
    • Cabozantinib (XL184, BMS-907351)
    • 1,1-Cyclopropanedicarboxamide,N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-
    • 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • C28H24FN3O5
    • Cabozantinib
    • Cabozantinib (XL184,BMS 907351,Cometriq®)
    • Cabozantinib S-malate
    • Cabozantinib, XL184
    • N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • XL-180
    • XL-184
    • XL184 Cabozantinib
    • [14C]-Cabozantinib
    • BMS907351
    • BMS-907351
    • Cometriq
    • cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cabozantinib Impurity
    • 1,1-Cyclopropanedicarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N′-(4-fluorophenyl)- (9CI)
    • N′-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
    • 1-N-[4-(6,7-Dimethoxyquinolin-4-yl)oxyphenyl]-1-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • BMS 907351
    • Cabometyx
    • XL 184
    • Cabozantinib (USAN)
    • XL184 cpd
    • UNII-1C39JW444G
    • CABOZANTINIB [INN]
    • CABOZANTINIB [WHO-DD]
    • NSC-800066
    • HMS3654G06
    • BCP9000470
    • D10062
    • EX-A075
    • N'-[4-[(6,7-DIMETHOXY-4-QUINOLINYL)OXY]PHENYL]-N-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
    • BDBM50021574
    • NCGC00263164-17
    • Q795057
    • N1-[4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl]-N1'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • XL-184 free base
    • Cabozantinib (BMS-907351)
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • AS-16277
    • SR-01000941569-1
    • BRD-K51544265-001-01-8
    • GTPL5887
    • XL-184 (Cabozantinib,BMS907351)
    • BCPP000308
    • NCGC00263164-01
    • XL-184 free base (Cabozantinib)
    • AB01565831_02
    • CABOZANTINIB [MI]
    • N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1- dicarboxamide
    • 849217-68-1 (free base)
    • n-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-n'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cometriq (TN)
    • NSC-761068
    • SDCCGSBI-0646928.P001
    • L01XE26
    • SB20062
    • NCGC00263164-14
    • DB-023624
    • XL-184,Cabozantinib, BMS-907351
    • XL184 , BMS-907351
    • BCP02591
    • HY-13016
    • DTXCID40156459
    • XL-184 (Cabozantinib,BMS907351)?
    • N-[4-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl]-N inverted exclamation mark -(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • cyclopropane-1,1-dicarboxylic acid[4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
    • SR-01000941569
    • BMS-907351 FREE BASE
    • Cabozantinib; N'-?[4-?[(6,?7-?Dimethoxy-?4-?quinolinyl)?oxy]?phenyl]?-?N-?(4-?fluorophenyl)?-1,?1-cyclopropanedicarbox?amide; N'-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide; BMS 907351; N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cabometyx (TN)
    • 849217-68-1
    • J-523016
    • Carbozantinib
    • N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • SCHEMBL360795
    • CCG-264678
    • BRD-K51544265-001-06-7
    • NSC800066
    • Cabozantinib (XL-184)
    • SW218093-3
    • cabozantinibum
    • Cabozantinib [USAN:INN]
    • 1,1-CYCLOPROPANEDICARBOXAMIDE, N'-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N-(4-FLUOROPHENYL)-
    • CABOZANTINIB [VANDF]
    • 1,1-CYCLOPROPANEDICARBOXAMIDE, N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-
    • CHEMBL2105717
    • DB08875
    • Cabozantinib [USAN]
    • CHEBI:72317
    • SY097158
    • AKOS025142112
    • 1,1-Cyclopropanedicarboxamide, N'-(4-((6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4- fluorophenyl)-
    • DTXSID10233968
    • BRD-K51544265-001-04-2
    • AC-25082
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4 fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • s1119
    • Cabozantinib (free base)
    • 1C39JW444G
    • CS-0278
    • cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide(4-fluoro-phenyl)-amide
    • MFCD20926324
    • NS00020240
    • NSC761068
    • cabozantinib
    • MDL: MFCD20926324
    • 인치: 1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
    • InChIKey: ONIQOQHATWINJY-UHFFFAOYSA-N
    • 미소: O=C(C1(CC1)C(NC1C=CC(OC2C3C(=CC(=C(C=3)OC)OC)N=CC=2)=CC=1)=O)NC1C=CC(F)=CC=1

계산된 속성

  • 정밀분자량: 501.17000
  • 동위원소 질량: 501.16999904g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 37
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 795
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.4
  • 토폴로지 분자 극성 표면적: 98.8Ų

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.396
  • 융해점: No data available
  • 비등점: 758.1±60.0 °C at 760 mmHg
  • 플래시 포인트: 412.3±32.9 °C
  • 용해도: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(59.82 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 98.78000
  • LogP: 5.68680

cabozantinib 보안 정보

cabozantinib 세관 데이터

  • 세관 번호:2933499090
  • 세관 데이터:

    ?? ?? ??:

    2933499090

    개요:

    2933499090. 퀴놀린 또는 이퀴놀린 링 시스템을 포함하는 다른 화합물[그러나 더 걸쭉하지는 않음].부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

cabozantinib 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP81241-5mg
Cabozantinib
849217-68-1 98.0%
5mg
¥250 2021-05-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C126195-10mg
cabozantinib
849217-68-1 ≥98%
10mg
¥290.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C126195-250mg
cabozantinib
849217-68-1 ≥98%
250mg
¥1268.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C126195-5mg
cabozantinib
849217-68-1 ≥98%
5mg
¥172.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030142-10mg
cabozantinib
849217-68-1 98%
10mg
¥872 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030142-250mg
cabozantinib
849217-68-1 98%
250mg
¥8063 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030142-5mg
cabozantinib
849217-68-1 98%
5mg
¥523 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030142-50mg
cabozantinib
849217-68-1 98%
50mg
¥2687 2024-05-21
ChemScence
CS-0278-5mg
Cabozantinib
849217-68-1 99.96%
5mg
$50.0 2022-04-26
ChemScence
CS-0278-10mg
Cabozantinib
849217-68-1 99.96%
10mg
$70.0 2022-04-26

cabozantinib 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  25 °C; 5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  25 °C; 15 min, 25 °C
1.3 Reagents: Water ;  18 h
참조
Synthesis of cabozantinib (S)-malate
Chen, Zhuo; Yu, Gang; Zhang, Qingwen, Zhongguo Yiyao Gongye Zazhi, 2014, 45(5), 401-403

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine ,  Thionyl chloride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.2 Reagents: Thionyl chloride ;  30 min, reflux
1.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, rt
참조
Synthesis of cabozantinib (S)-malate
Xie, Ning; Li, Yanyang; Sun, Huifang; Zhao, Yanjin; Li, Shuxin, Zhongguo Yiyao Gongye Zazhi, 2014, 45(3), 207-210

cabozantinib Raw materials

cabozantinib Preparation Products

cabozantinib 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:849217-68-1)卡博替尼
주문 번호:LE25955562
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:54
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:849217-68-1)cabozantinib
주문 번호:A841013
인벤토리 상태:in Stock
재다:5g/10g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:51
가격 ($):210.0/377.0
Email:sales@amadischem.com

cabozantinib 분광

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:849217-68-1)卡博替尼
LE25955562
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:849217-68-1)cabozantinib
A841013
순결:99%/99%
재다:5g/10g
가격 ($):210.0/377.0
Email